![molecular formula C9H20Cl2N2O B13903019 3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O and a molecular weight of 243.1739 g/mol . This compound is known for its unique bicyclic structure, which includes a diazabicyclo[3.2.1]octane core. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,8-Diazabicyclo[321]octan-3-yl)propan-1-ol;dihydrochloride typically involves the construction of the diazabicyclo[32One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane core, which is a central feature of this compound . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. The use of high-throughput synthesis and purification techniques is common in industrial settings to produce large quantities of the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The diazabicyclo[3.2.1]octane core can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution reactions could introduce new functional groups into the diazabicyclo[3.2.1]octane core .
Aplicaciones Científicas De Investigación
3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The diazabicyclo[3.2.1]octane core is known to interact with various biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-[3-(2-phenylethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one: Another compound with a similar diazabicyclo[3.2.1]octane core but with different substituents.
8-(propan-2-yl)-3,8-diazabicyclo[3.2.1]octane: A related compound with a different functional group attached to the diazabicyclo[3.2.1]octane core.
Uniqueness
3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride is unique due to its specific combination of the diazabicyclo[3.2.1]octane core and the propan-1-ol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C9H20Cl2N2O |
|---|---|
Peso molecular |
243.17 g/mol |
Nombre IUPAC |
3-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-5-1-4-11-6-8-2-3-9(7-11)10-8;;/h8-10,12H,1-7H2;2*1H |
Clave InChI |
LHLUIKQQESBMGW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN(CC1N2)CCCO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


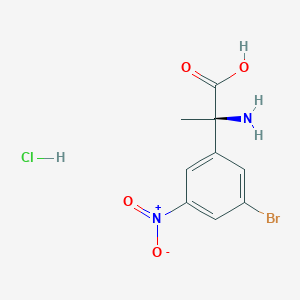
![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13902941.png)

![Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate](/img/structure/B13902951.png)
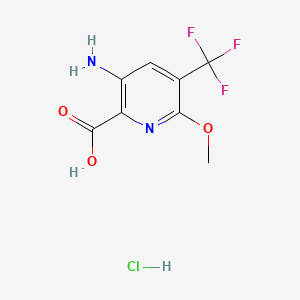
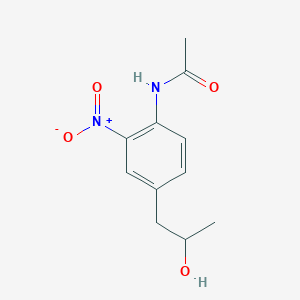
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13902972.png)
![Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate](/img/structure/B13902978.png)

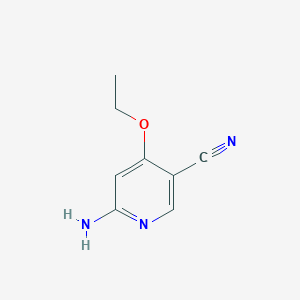
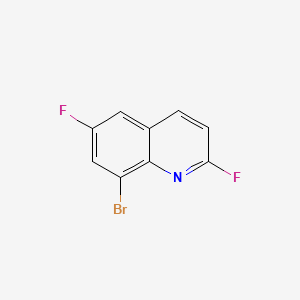
![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
![(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
